Cas no 3013-86-3 (Benzenamine,5-chloro-2,4-dinitro-)
Benzenamine,5-chloro-2,4-dinitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,5-chloro-2,4-dinitro-
- 5-chloro-2,4-dinitroaniline
- 1-amino-3-chloro-4,6-dinitrobenzene
- 1-chloro-3-amino-4,6-dinitrobenzene
- 2,4-Dinitro-5-chlor-anilin
- 5-Chlor-2,4-dinitro-anilin
- 5-chloro-2,4-dinitro-aniline
- AC1L6AO7
- AC1Q5AH0
- AR-1G7704
- CTK4G4539
- NSC52203
- DJMSRFQEEDIQLX-UHFFFAOYSA-N
- Benzenamine, 5-chloro-2,4-dinitro-
- SCHEMBL838256
- NSC-52203
- 3013-86-3
- AKOS005655333
- DTXSID10287688
-
- MDL: MFCD18204426
- Inchi: 1S/C6H4ClN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2
- InChI Key: DJMSRFQEEDIQLX-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Computed Properties
- Exact Mass: 216.98912
- Monoisotopic Mass: 216.9890333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 118Ų
Experimental Properties
- PSA: 112.3
- LogP: 3.36620
Benzenamine,5-chloro-2,4-dinitro- Pricemore >>
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| Enamine | FCH3681203-100mg |
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| Enamine | FCH3681203-5000mg |
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| Enamine | FCH3681203-10000mg |
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_470869-250mg |
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¥4906.0 | 2022-04-26 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_470869-1g |
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_470869-5g |
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3013-86-3 | 5g |
¥42878.0 | 2022-04-26 |
Benzenamine,5-chloro-2,4-dinitro- Suppliers
Benzenamine,5-chloro-2,4-dinitro- Related Literature
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1. 306. Aminophenoxazines as possible antitubercular agents. Part IIB. Boothroyd,Edward R. Clark J. Chem. Soc. 1953 1504
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Leonardo S. G. Teixeira,Maiana A. Teixeira,Admar J. M. Bueno,Cristiane F. Brito,Alailson F. Dantas,Antonio C. S. Costa Anal. Methods 2011 3 1198
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5. o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1H-benzimidazole 3-oxidesMichael D. McFarlane,David J. Moody,David M. Smith J. Chem. Soc. Perkin Trans. 1 1988 691
Additional information on Benzenamine,5-chloro-2,4-dinitro-
Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3): A Comprehensive Overview
Benzenamine,5-chloro-2,4-dinitro-, identified by its Chemical Abstracts Service (CAS) number 3013-86-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its complex aromatic structure, has garnered considerable attention due to its versatile applications and potential in synthetic chemistry. The presence of multiple functional groups, including chloro and nitro substituents, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural configuration of Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3) consists of a benzene ring substituted with an amino group at the para position relative to the chloro and nitro groups located at the ortho and meta positions, respectively. This specific arrangement imparts unique reactivity and electronic properties to the molecule, making it a cornerstone in the development of novel chemical entities. The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the aromatic ring, facilitating various electrophilic aromatic substitution reactions.
In recent years, researchers have been exploring the potential of Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3) in the synthesis of bioactive compounds. Its derivatives have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties. For instance, studies have demonstrated that certain analogs of this compound exhibit significant inhibitory effects on bacterial enzymes, making them promising candidates for developing new antibiotics. The chloro and nitro substituents play a crucial role in modulating the biological activity of these derivatives by influencing their binding affinity to target proteins.
The pharmaceutical industry has shown particular interest in leveraging the structural features of Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3) for drug development. Researchers have synthesized a series of derivatives that exhibit potent activity against various diseases. Notably, some derivatives have shown efficacy in preclinical studies as inhibitors of enzymes involved in cancer cell proliferation. The ability to fine-tune the electronic properties of the benzene ring through strategic substitution allows for the design of molecules with enhanced pharmacological profiles.
Synthetic chemists have also utilized Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3) as a key intermediate in multi-step synthetic routes. Its reactivity towards nucleophilic aromatic substitution reactions makes it an excellent precursor for constructing more complex molecular architectures. This has led to the development of novel methodologies for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The versatility of this compound underscores its importance in synthetic organic chemistry.
The environmental impact and safety considerations of working with Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3) are also critical areas of research. While this compound itself is not classified as hazardous under standard conditions, its derivatives can exhibit varying levels of toxicity depending on their structural modifications. Therefore, rigorous safety protocols must be followed during its handling and synthesis to ensure worker safety and environmental protection.
In conclusion, Benzenamine,5-chloro-2,4-dinitro- (CAS No. 3013-86-3) represents a fascinating compound with broad applications in pharmaceutical research and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for developing new bioactive molecules and advanced chemical methodologies. As research continues to uncover new applications for this compound, its significance in science and industry is expected to grow further.
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